molecular formula C6H6BrN B046623 2-Bromoaniline CAS No. 615-36-1

2-Bromoaniline

Cat. No. B046623
M. Wt: 172.02 g/mol
InChI Key: AOPBDRUWRLBSDB-UHFFFAOYSA-N
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Patent
US08198471B2

Procedure details

9.5 mL of concentrated hydrochloric acid, 65 mL of pure water, and 6.0 g (35 mmol) of 2-bromoaniline were added to a 200-mL four-necked flask, and they were then dissolved by heating. The obtained solution was cooled to 0° C. Thereafter, an aqueous solution of 2.46 g (35.1 mmol) of sodium nitrite that had previously been dissolved in 7.5 mL of pure water was added dropwise thereto over approximately 10 minutes. The reaction solution that was first in a gruel-like state was converted to a light yellow transparent liquid by stirring it for 30 minutes. Subsequently, 12.5 g (59.8 mmol) of a 42-mass-% HBF4 aqueous solution was added dropwise thereto over approximately 5 minutes. As a result, light yellow crystals were immediately precipitated. The reaction solution was stirred for 30 minutes, and the crystals were then filtrated with a glass filter. The resultant was washed with 30 mL of pure water, and was then washed with a mixed solution of 8 mL of methanol and 32 mL of ether. Thereafter, the resultant was dried under a reduced pressure, so as to obtain 4.5 g of 2-bromobenzenediazonium tetrafluoroborate in the form of white crystals (yield: 48%).
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[N:10]([O-])=O.[Na+].[H+].[B-:15]([F:19])([F:18])([F:17])[F:16]>O>[F:16][B-:15]([F:19])([F:18])[F:17].[Br:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[N+:5]#[N:10] |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
9.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.46 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring it for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
they were then dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
over approximately 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
As a result, light yellow crystals were immediately precipitated
STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystals were then filtrated with a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The resultant was washed with 30 mL of pure water
WASH
Type
WASH
Details
was then washed with a mixed solution of 8 mL of methanol and 32 mL of ether
CUSTOM
Type
CUSTOM
Details
Thereafter, the resultant was dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
F[B-](F)(F)F.BrC1=C(C=CC=C1)[N+]#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 47.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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